2-(4-chlorophenoxy)-N-cycloheptyl-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-cycloheptyl-2-methylpropanamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to a propanamide backbone
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-cycloheptyl-2-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and cycloheptylamine.
Formation of Intermediate: 4-chlorophenol is reacted with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Amidation Reaction: The intermediate is then reacted with cycloheptylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-cycloheptyl-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-cycloheptyl-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-cycloheptyl-2-methylpropanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-cycloheptyl-2-methylpropanamide can be compared with other similar compounds, such as:
4-chlorophenoxyacetic acid: This compound is structurally similar but lacks the cycloheptyl and amide groups. It is commonly used as a herbicide.
2-(4-chlorophenoxy)ethanol: This compound has a similar phenoxy group but differs in its alcohol functional group.
N-cycloheptyl-2-methylpropanamide: This compound shares the cycloheptyl and amide groups but lacks the chlorophenoxy group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-cycloheptyl-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-17(2,21-15-11-9-13(18)10-12-15)16(20)19-14-7-5-3-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPJKHZQIMLZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCCCCC1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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